Quantitative Selectivity Profile: k2/Ki Values for Cathepsins B, L, S, and Papain
Z-FG-NHO-BzOME demonstrates a >100-fold difference in second-order rate constant (k2/Ki) across its primary targets, with highest potency against Cathepsin L (1.5 x 10^5 M^-1 s^-1) and lowest against papain (1.0 x 10^3 M^-1 s^-1) . This rank-ordered potency (Cathepsin L > Cathepsin S > Cathepsin B > Papain) is a quantifiable basis for selecting it over other cysteine protease inhibitors, such as the closely related analog Z-FG-NHO-Bz (Cathepsin Inhibitor I, CAS 118292-22-1), which lacks the p-methoxybenzoyl ester group and does not have comparable published kinetic data [1].
| Evidence Dimension | Inhibitory Potency (k2/Ki) |
|---|---|
| Target Compound Data | Cathepsin L: 1.5 x 10^5 M^-1 s^-1; Cathepsin S: 6.6 x 10^4 M^-1 s^-1; Cathepsin B: 1.0 x 10^4 M^-1 s^-1; Papain: 1.0 x 10^3 M^-1 s^-1 |
| Comparator Or Baseline | Z-FG-NHO-Bz (Cathepsin Inhibitor I, CAS 118292-22-1): No published k2/Ki values for comparison [1]. |
| Quantified Difference | Data not available for comparator. |
| Conditions | In vitro enzymatic assay with purified recombinant human cathepsins . |
Why This Matters
This quantifiable, rank-ordered potency allows researchers to select Z-FG-NHO-BzOME for applications requiring preferential inhibition of Cathepsin L or S over Cathepsin B, which is not possible with less selective or uncharacterized inhibitors.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: phenylalanyl-glycyl-NHO-Bz. View Source
